molecular formula C17H17F3N2 B2692799 N',3,5-trimethyl-N-[3-(trifluoromethyl)phenyl]benzenecarboximidamide CAS No. 339010-02-5

N',3,5-trimethyl-N-[3-(trifluoromethyl)phenyl]benzenecarboximidamide

Cat. No.: B2692799
CAS No.: 339010-02-5
M. Wt: 306.332
InChI Key: ZAYTYRGLUZPFRU-UHFFFAOYSA-N
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Description

N’,3,5-trimethyl-N-[3-(trifluoromethyl)phenyl]benzenecarboximidamide is a chemical compound with the molecular formula C₁₇H₁₇F₃N₂. It is known for its diverse applications in various fields, including medical, environmental, and industrial research . This compound is characterized by the presence of trifluoromethyl and trimethyl groups attached to a benzenecarboximidamide core, which imparts unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’,3,5-trimethyl-N-[3-(trifluoromethyl)phenyl]benzenecarboximidamide typically involves the reaction of 3,5-dimethylbenzonitrile with 3-(trifluoromethyl)aniline under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent, such as palladium on carbon and ethanol, respectively. The reaction mixture is heated to a specific temperature, often around 80-100°C, and stirred for several hours to ensure complete conversion of the reactants to the desired product .

Industrial Production Methods

In an industrial setting, the production of N’,3,5-trimethyl-N-[3-(trifluoromethyl)phenyl]benzenecarboximidamide may involve large-scale batch or continuous flow processes. These methods are optimized for high yield and purity, often incorporating advanced techniques such as high-performance liquid chromatography (HPLC) for purification and quality control .

Chemical Reactions Analysis

Types of Reactions

N’,3,5-trimethyl-N-[3-(trifluoromethyl)phenyl]benzenecarboximidamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide

    Reducing agents: Lithium aluminum hydride, sodium borohydride

    Nucleophiles: Halides, hydroxyl groups

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce amines or alcohols .

Scientific Research Applications

N’,3,5-trimethyl-N-[3-(trifluoromethyl)phenyl]benzenecarboximidamide has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of N’,3,5-trimethyl-N-[3-(trifluoromethyl)phenyl]benzenecarboximidamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in metabolic pathways, leading to altered cellular processes .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N’,3,5-trimethyl-N-[3-(trifluoromethyl)phenyl]benzenecarboximidamide include:

  • N’,3,5-trimethyl-N-[3-(fluoromethyl)phenyl]benzenecarboximidamide
  • N’,3,5-trimethyl-N-[3-(chloromethyl)phenyl]benzenecarboximidamide
  • N’,3,5-trimethyl-N-[3-(bromomethyl)phenyl]benzenecarboximidamide

Uniqueness

The presence of the trifluoromethyl group in N’,3,5-trimethyl-N-[3-(trifluoromethyl)phenyl]benzenecarboximidamide imparts unique chemical properties, such as increased lipophilicity and metabolic stability, compared to its analogs with other halogen substituents. This makes it particularly valuable in applications where these properties are advantageous .

Properties

IUPAC Name

N',3,5-trimethyl-N-[3-(trifluoromethyl)phenyl]benzenecarboximidamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17F3N2/c1-11-7-12(2)9-13(8-11)16(21-3)22-15-6-4-5-14(10-15)17(18,19)20/h4-10H,1-3H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZAYTYRGLUZPFRU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)C(=NC)NC2=CC=CC(=C2)C(F)(F)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17F3N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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